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molecular formula C10H12O4S B8499075 5-(3-Carboxy-propyl)-thiophene-2-carboxylic acid methyl ester

5-(3-Carboxy-propyl)-thiophene-2-carboxylic acid methyl ester

Cat. No. B8499075
M. Wt: 228.27 g/mol
InChI Key: FMGPWDREVJYHPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08252804B2

Procedure details

A solution of 3 (1.14 g, 5.3 mmol) in acetone (15 mL) was added dropwise to a cold solution (ice bath) of CrO3 (3 g, 30 mmol) in sulfuric acid (23 mL) and water (67 mL). After the addition, the resulting solution was stirred in an ice bath for an additional 2 h and the solution was allowed to warm to room temperature overnight. TLC indicated the disappearance of the starting alcohol and the formation of one major spot at Rf=0.35 (hexane/EtOAc 2:1). The solution was extracted with 5×30 mL of ethyl ether and dried over Na2SO4. After evaporation of the solvent under reduced pressure, the resulting residue was flash chromatographed through silica gel column (3.5×15 cm) using hexane/EtOAc (2:1) as eluent. The desired fraction (TLC) was collected and the solvent was evaporated under reduced pressure to afford 570 mg of 4 as colorless oil. 1H NMR (DMSO-d6): δ 1.79-1.87 (m, 2H), 2.24-2.27 (t, J=7.2 Hz, 2H), 2.82-2.86 (t, J=7.2 Hz, 2H), 3.77 (s, 3H), 6.95-6.96 (d, J=3.6 Hz, 1H), 7.63-7.64 (d, J=3.6 Hz, 1H), 12.17 (br, 1H). HRMS calcd for C10H12O4S (M+), 228.0456; found: 228.0458.
Name
Quantity
1.14 g
Type
reactant
Reaction Step One
[Compound]
Name
CrO3
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
67 mL
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([CH2:10][CH2:11][CH2:12][CH2:13][OH:14])=[CH:8][CH:9]=1)=[O:4].CCCCCC.CC[O:23]C(C)=O>CC(C)=O.S(=O)(=O)(O)O.O>[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([CH2:10][CH2:11][CH2:12][C:13]([OH:23])=[O:14])=[CH:8][CH:9]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
1.14 g
Type
reactant
Smiles
COC(=O)C=1SC(=CC1)CCCCO
Name
CrO3
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
23 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
67 mL
Type
solvent
Smiles
O
Step Two
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
hexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred in an ice bath for an additional 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with 5×30 mL of ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed through silica gel column (3.5×15 cm)
CUSTOM
Type
CUSTOM
Details
The desired fraction (TLC) was collected
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(=O)C=1SC(=CC1)CCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 570 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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